molecular formula C16H22N2O3 B064031 1-Boc-4-(2-formylphenyl)piperazine CAS No. 174855-57-3

1-Boc-4-(2-formylphenyl)piperazine

Cat. No. B064031
CAS RN: 174855-57-3
M. Wt: 290.36 g/mol
InChI Key: FGJACYJASSSXNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Boc-4-(2-formylphenyl)piperazine derivatives involves various strategies, including condensation reactions, amination-reduction reactions, and protection-deprotection steps. For example, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involves characterizations such as FT-IR, 1H & 13C NMR, and LCMS, confirmed by X-ray diffraction analysis (Kulkarni et al., 2016).

Molecular Structure Analysis

The molecular and crystal structures of piperazine derivatives reveal significant insights into their chemical behavior and interaction potential. X-ray diffraction studies have provided detailed information on their molecular geometry, including bond lengths, angles, and conformation. For instance, the structure of certain piperazine derivatives showcases a linear or L-shaped conformation with specific intermolecular interactions, contributing to their biological activities (Kulkarni et al., 2016).

Chemical Reactions and Properties

Piperazine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, coupling reactions, and cyclization processes. These reactions are pivotal in modifying the piperazine core to introduce new functional groups or to construct complex molecules. The choice of protective groups, such as the Boc group, plays a crucial role in the synthetic versatility of these compounds, allowing for selective functionalization and modification (Spencer et al., 2011).

Physical Properties Analysis

The physical properties of 1-Boc-4-(2-formylphenyl)piperazine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. These properties are critical for their application in chemical synthesis and pharmaceutical formulations. X-ray crystallography provides a comprehensive understanding of their solid-state architecture, essential for predicting their reactivity and interaction with biological targets (Kulkarni et al., 2016).

Chemical Properties Analysis

The chemical properties of 1-Boc-4-(2-formylphenyl)piperazine derivatives, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are fundamental for their application in synthetic and medicinal chemistry. The presence of the piperazine ring and its substituents significantly impacts these properties, enabling the design of molecules with desired biological activities and chemical behaviors (Spencer et al., 2011).

Scientific Research Applications

  • Synthesis and Diversification in Organic Chemistry :

    • Spencer et al. (2011) discussed the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki–Miyaura coupling, showcasing the compound's utility in creating diverse biaryl libraries (Spencer, Baltus, Press, Harrington, & Clegg, 2011).
  • Pharmaceutical Applications :

    • Miao Zhen-yuan (2006) improved the synthesis of a key intermediate used in triazole antifungal agents, demonstrating the compound's significance in pharmaceutical synthesis (Miao Zhen-yuan, 2006).
    • Ullah (2012) synthesized new 1-aryl-4-(biarylmethylene)piperazines related to SLV-313, an atypical antipsychotic, highlighting its potential in drug development (Ullah, 2012).
  • Biological Activity and Drug Discovery :

    • Adamczyk-Woźniak et al. (2015) investigated benzyl piperazine derivatives of boronic acids, highlighting their potential as biologically active compounds (Adamczyk-Woźniak, Czerwińska, Madura, Matuszewska, Sporzyński, & Żubrowska-Zembrzuska, 2015).
  • Chemical Analysis and Spectroscopy :

  • Material Science :

    • Uchida et al. (2004) measured the solubility of Boc-piperazine in supercritical carbon dioxide, providing insights into its physical properties and potential applications in material science (Uchida, Usui, Fuchita, & Matsuoka, 2004).
  • Catalysis and Chemical Synthesis :

    • Yong, Teo, and Tan (2013) developed a copper-catalyzed cross-coupling of N-Boc protected piperazines, demonstrating its applicability in organic synthesis (Yong, Teo, & Tan, 2013).

properties

IUPAC Name

tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-7-5-4-6-13(14)12-19/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJACYJASSSXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424614
Record name 1-Boc-4-(2-formylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(2-formylphenyl)piperazine

CAS RN

174855-57-3
Record name 1-Boc-4-(2-formylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-4-(2-formylphenyl)piperazine
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Synthesis routes and methods I

Procedure details

To a solution of 2-fluorobenzaldehyde (Aldrich) (1 g, 8.1 mmol) in DMF (14 mL) was added 1-Boc-piperazine (Lancaster) (2.3 g, 12 mmol). The resulting solution was treated with copper (Aldrich Chemical Company) (50 mg, 0.8 mmol) and K2CO3 (Aldrich) (5.1 g, 37 mmol). The suspension was heated in a sealed tube at 150° C. for 18 h. After cooling to RT, the reaction mixture was partitioned between EtOAc and brine. The aqueous layer was extracted twice with EtOAc and the combined EtOAc layers were washed with water, dried over Na2SO4, filtered and concentrated in vacuo. The crude compound was purified on a Biotage 40 M column (12% EtOAc in hexanes) to give tert-butyl 4-(2-formylphenyl)piperazinecarboxylate (0.66 g) as a yellow oil. MS m/z: 291 (M+H). Calc'd for C16H22N2O3: 290.36.
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1 g
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5.1 g
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50 mg
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 1 g (8 mmol) of 2-fluorobenzaldehyde in 14 mL of DMF was added 2.25 g (12.1 mmol) of t-butyl 1-piperazinecarboxylate. The resulting solution was treated with 50 mg (0.8 mmol) of copper powder and 5.1 g (36.3 mmol) of ground K2CO3 and the suspension was heated to 150° C. in a sealed tube. After 18 h, the reaction was cooled and the contents of the tube were partitioned between water and EtOAc. The aqueous layer was reextracted with EtOAc and the organic layers were combined. The organic layer was washed with water, brine and dried. The filtrate was concentrated and the residue was chromatographed on a flash column with 12% EtOAc-Hexane to furnish 1.15 g (49%) of 1-t-butoxycarbonyl-4-(2-formylphenyl)-piperazine.
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1 g
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2.25 g
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14 mL
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50 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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